N-methyl-1,1-diphenylmethanamine
Overview
Description
Mechanism of Action
Target of Action
N-(Diphenylmethyl)methylamine, also known as N-methyl-1,1-diphenylmethanamine, is a sterically hindered secondary amine . It is commonly used as a reagent for organic compound synthesis . The primary targets of this compound are proteins and other molecules with which it forms hydrogen bonds .
Mode of Action
As a weak base, N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other molecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .
Biochemical Pathways
Given its ability to form hydrogen bonds with proteins and inhibit enzyme activity, it can be inferred that it may influence a variety of biochemical pathways depending on the specific proteins and enzymes it interacts with .
Result of Action
The molecular and cellular effects of N-(Diphenylmethyl)methylamine’s action are likely to be diverse, given its ability to interact with a variety of proteins and enzymes. By forming hydrogen bonds with these molecules, it can influence their structure and function, potentially leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
N-(Diphenylmethyl)methylamine readily forms hydrogen bonds with proteins and other biomolecules . These hydrogen bonds play a crucial role in the binding of N-(Diphenylmethyl)methylamine to proteins and subsequent enzyme activity inhibition . Additionally, N-(Diphenylmethyl)methylamine can form complexes with metal ions, affecting the structure and function of proteins .
Molecular Mechanism
The molecular mechanism of N-(Diphenylmethyl)methylamine involves its interactions with proteins and metal ions . It can bind to proteins through hydrogen bonding, which can inhibit enzyme activity . Furthermore, it can form complexes with metal ions, which can affect protein structure and function .
Metabolic Pathways
Given its ability to interact with proteins and metal ions, it is likely involved in various biochemical reactions .
Transport and Distribution
Given its ability to form complexes with metal ions, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its interactions with proteins and metal ions, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-1,1-diphenylmethanamine is generally synthesized by reacting aniline with formaldehyde under suitable reaction conditions. A specific reaction step involves heating and reacting aniline with formaldehyde in a solution containing sulfuric acid as a catalyst to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve other methods, but the reaction of aniline with formaldehyde remains a common approach. The process is typically carried out in a well-ventilated environment to avoid the inhalation of vapors and to ensure safety .
Chemical Reactions Analysis
Types of Reactions: N-methyl-1,1-diphenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by oxygen in the air.
Substitution: It participates in substitution reactions, particularly in the synthesis of cyclooctene oxide.
Common Reagents and Conditions:
Oxidation: Oxygen in the air acts as the oxidizing agent.
Substitution: Specific reagents and conditions depend on the target product, such as cyclooctene oxide synthesis.
Major Products Formed:
Cyclooctene oxide: Formed through substitution reactions involving this compound.
Scientific Research Applications
N-methyl-1,1-diphenylmethanamine is widely used in scientific research due to its stability and ability to form strong hydrogen bonds. Some of its applications include:
Comparison with Similar Compounds
- N-Methyldiphenylamine
- Benzhydrylamine
- Dibenzylamine
Comparison: N-methyl-1,1-diphenylmethanamine is unique due to its steric hindrance and strong hydrogen bonding capabilities, which contribute to its stability and resistance to degradation . Compared to similar compounds like N-Methyldiphenylamine and Benzhydrylamine, this compound is more effective in forming stable complexes with proteins and metal ions, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-methyl-1,1-diphenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMMLFAFLZUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328535 | |
Record name | N-(Diphenylmethyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14683-47-7 | |
Record name | N-(Diphenylmethyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Diphenylmethyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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